molecular formula C9H12OS B15311294 4-(3-Mercaptopropyl)phenol

4-(3-Mercaptopropyl)phenol

Cat. No.: B15311294
M. Wt: 168.26 g/mol
InChI Key: GLCPHTWKDVPOOV-UHFFFAOYSA-N
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Description

4-(3-Mercaptopropyl)phenol is an organic compound characterized by the presence of a phenol group substituted with a 3-mercaptopropyl group. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(3-Mercaptopropyl)phenol can be synthesized through thiol-ene reactions, which involve the addition of thiol groups to alkenes. One common method involves the reaction of 4-allylphenol with 3-mercaptopropionic acid under photochemical or thermal conditions . The reaction typically requires the presence of a radical initiator, such as azobisisobutyronitrile, and is carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps, such as distillation or crystallization, to remove impurities and obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Mercaptopropyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are used for halogenation, nitration, and sulfonation, respectively.

    Addition: Radical initiators like azobisisobutyronitrile are used in thiol-ene reactions.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Substitution: Halogenated, nitrated, and sulfonated phenols.

    Addition: Thioethers and thioesters.

Scientific Research Applications

4-(3-Mercaptopropyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Mercaptopropyl)phenol involves its ability to interact with various molecular targets through its thiol and phenol groups. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function and activity. The phenol group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to different targets .

Comparison with Similar Compounds

Similar Compounds

    4-(3-Mercaptopropyl)anisole: Similar structure but with a methoxy group instead of a hydroxyl group.

    4-(3-Mercaptopropyl)benzoic acid: Contains a carboxyl group instead of a hydroxyl group.

    4-(3-Mercaptopropyl)benzaldehyde: Features an aldehyde group instead of a hydroxyl group.

Uniqueness

4-(3-Mercaptopropyl)phenol is unique due to the presence of both a thiol and a phenol group, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This dual functionality makes it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C9H12OS

Molecular Weight

168.26 g/mol

IUPAC Name

4-(3-sulfanylpropyl)phenol

InChI

InChI=1S/C9H12OS/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,10-11H,1-2,7H2

InChI Key

GLCPHTWKDVPOOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCS)O

Origin of Product

United States

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